

Application Notes and Protocol for Cyclophilin K (CypK/PPIK) Immunoprecipitation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CypK

Cat. No.: B15542129

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophilin K (**CypK**), also known as Peptidyl-prolyl cis-trans isomerase K (PPIK), is a member of the cyclophilin family of proteins that possess peptidyl-prolyl isomerase (PPIase) activity. These enzymes are involved in a variety of cellular processes, including protein folding, protein trafficking, and signal transduction. Emerging evidence suggests the involvement of cyclophilins in various diseases, including cancer, making them attractive targets for drug development. This document provides a detailed protocol for the immunoprecipitation of endogenous **CypK** from mammalian cell lysates, a crucial technique for studying its protein-protein interactions, post-translational modifications, and cellular functions.

Data Presentation

Table 1: Recommended Reagent and Antibody Concentrations for **CypK** Immunoprecipitation

Reagent/Component	Recommended Starting Concentration/Amount	Notes
Cell Lysate		
Total Protein Concentration	1 - 2 mg/mL	Optimal concentration may vary depending on CypK expression levels in the chosen cell line.
Volume per Immunoprecipitation	500 μ L - 1 mL	
Primary Antibody		
Anti-CypK Antibody	Vendor-recommended dilution for IP (typically 1-5 μ g per IP)	It is critical to use an antibody validated for immunoprecipitation. If not available, validation is required.
Isotype Control Antibody	Same concentration as the primary antibody	Use a non-specific IgG from the same host species and of the same isotype as the primary antibody.
Protein A/G Beads		
Bead Slurry (50%)	20 - 30 μ L per IP	The choice between Protein A, Protein G, or a combination depends on the host species and isotype of the primary antibody.
Buffers		
Lysis Buffer (e.g., RIPA or NP-40)	See Protocol Section	The choice of lysis buffer is critical and should be optimized to ensure efficient protein extraction while preserving protein-protein interactions.

Wash Buffer	See Protocol Section	Multiple washes are essential to reduce non-specific binding.
Elution Buffer	See Protocol Section	The choice of elution buffer depends on the downstream application (e.g., denaturing for Western Blot vs. non-denaturing for activity assays).

Experimental Protocols

This protocol is designed for the immunoprecipitation of endogenous **CypK** from cultured mammalian cells. Optimization may be required for specific cell types and experimental goals.

Materials and Reagents

- Cell Culture: Mammalian cell line expressing **CypK** (e.g., various cancer cell lines often overexpress cyclophilins).
- Antibodies:
 - Primary antibody: Rabbit or mouse anti-**CypK** (PPIK) antibody validated for immunoprecipitation.
 - Isotype control: Normal rabbit or mouse IgG.
- Beads: Protein A/G magnetic beads or agarose beads.
- Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS), ice-cold.
 - Lysis Buffer (Choose one, optimization may be required):
 - RIPA Lysis Buffer (for robust lysis): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

- NP-40 Lysis Buffer (milder, for preserving interactions): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40.[\[1\]](#)
- Protease and Phosphatase Inhibitor Cocktail (100X): Add to lysis buffer immediately before use.
- Wash Buffer: Lysis buffer without protease and phosphatase inhibitors, or a buffer with lower detergent concentration (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).
- Elution Buffer (Choose one):
 - 1X SDS-PAGE Sample Buffer (for Western Blot): 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, 5% β -mercaptoethanol, 0.01% bromophenol blue.
 - Glycine-HCl Buffer (for native elution): 0.1 M Glycine-HCl, pH 2.5-3.0. Neutralize eluate with 1M Tris-HCl, pH 8.5.
- Equipment:
 - Microcentrifuge.
 - Vortexer.
 - End-over-end rotator.
 - Magnetic rack (for magnetic beads).
 - Sonicator (optional).
 - Apparatus for SDS-PAGE and Western Blotting.

Procedure

1. Cell Lysis

- Culture cells to 80-90% confluency in a 10 cm dish.
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.

- Add 1 mL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish.
- Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- (Optional) Sonicate the lysate briefly on ice to shear DNA and improve protein solubilization.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). Adjust the concentration to 1-2 mg/mL with lysis buffer.

2. Pre-clearing the Lysate (Optional but Recommended)

- To the cleared lysate, add 20 µL of Protein A/G bead slurry.
- Incubate on an end-over-end rotator for 1 hour at 4°C.
- Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
- Carefully transfer the supernatant (pre-cleared lysate) to a new tube. This step helps to reduce non-specific binding of proteins to the beads.

3. Immunoprecipitation

- To 500 µL - 1 mL of pre-cleared lysate, add the appropriate amount of anti-**CypK** primary antibody (e.g., 1-5 µg).
- For the negative control, add the same amount of isotype control IgG to a separate tube of pre-cleared lysate.
- Incubate the lysate-antibody mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.

- Add 30 μ L of Protein A/G bead slurry to each tube.
- Incubate on an end-over-end rotator for 1-2 hours at 4°C.

4. Washing

- Pellet the beads by centrifugation or using a magnetic rack.
- Carefully remove and discard the supernatant.
- Resuspend the beads in 1 mL of ice-cold wash buffer.
- Incubate on an end-over-end rotator for 5 minutes at 4°C.
- Pellet the beads and discard the supernatant.
- Repeat the wash steps two more times for a total of three washes. For the final wash, use a fresh microcentrifuge tube to minimize contamination.

5. Elution

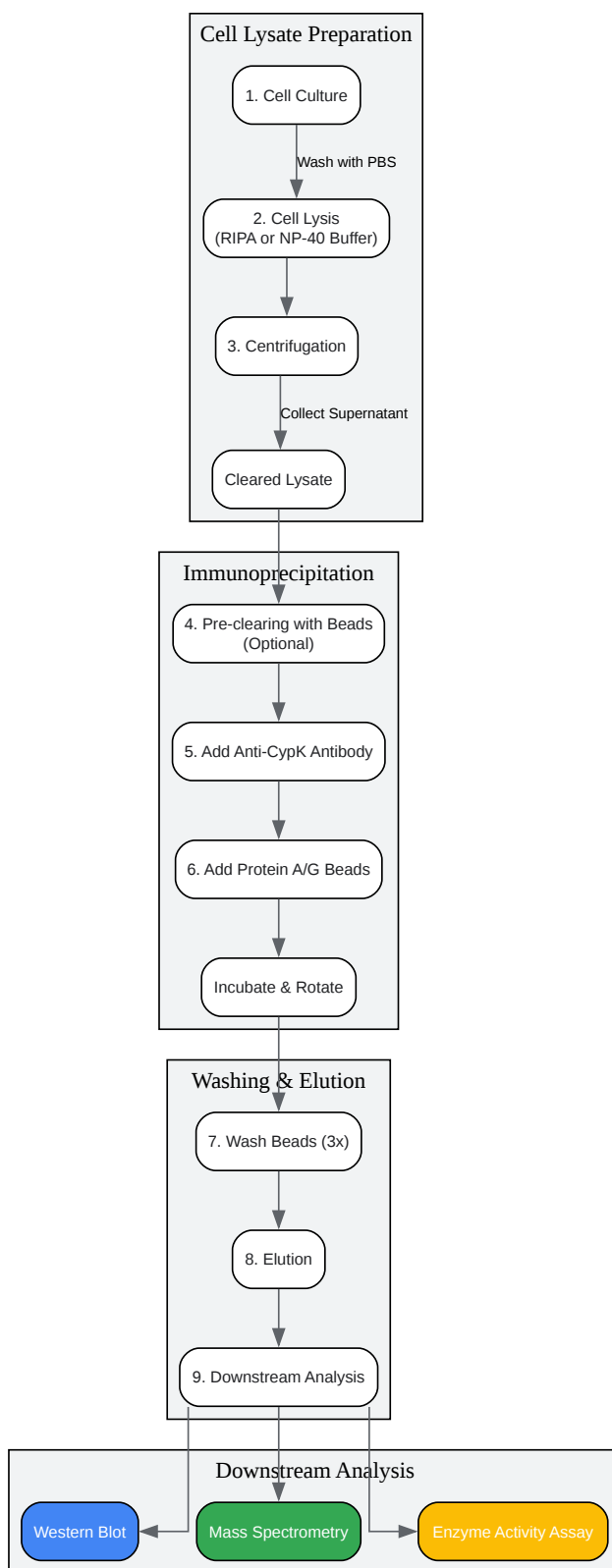
- For Western Blot Analysis (Denaturing Elution):
 - After the final wash, remove all supernatant.
 - Resuspend the beads in 30-50 μ L of 1X SDS-PAGE sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.
 - Pellet the beads by centrifugation.
 - The supernatant contains the immunoprecipitated **CypK**.
- For Functional Assays (Non-denaturing Elution):
 - After the final wash, remove all supernatant.
 - Add 50-100 μ L of Glycine-HCl buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

- Pellet the beads and carefully transfer the supernatant (eluate) to a new tube containing 5-10 μ L of 1M Tris-HCl, pH 8.5 to neutralize the pH.
- Repeat the elution step and pool the eluates.

6. Analysis

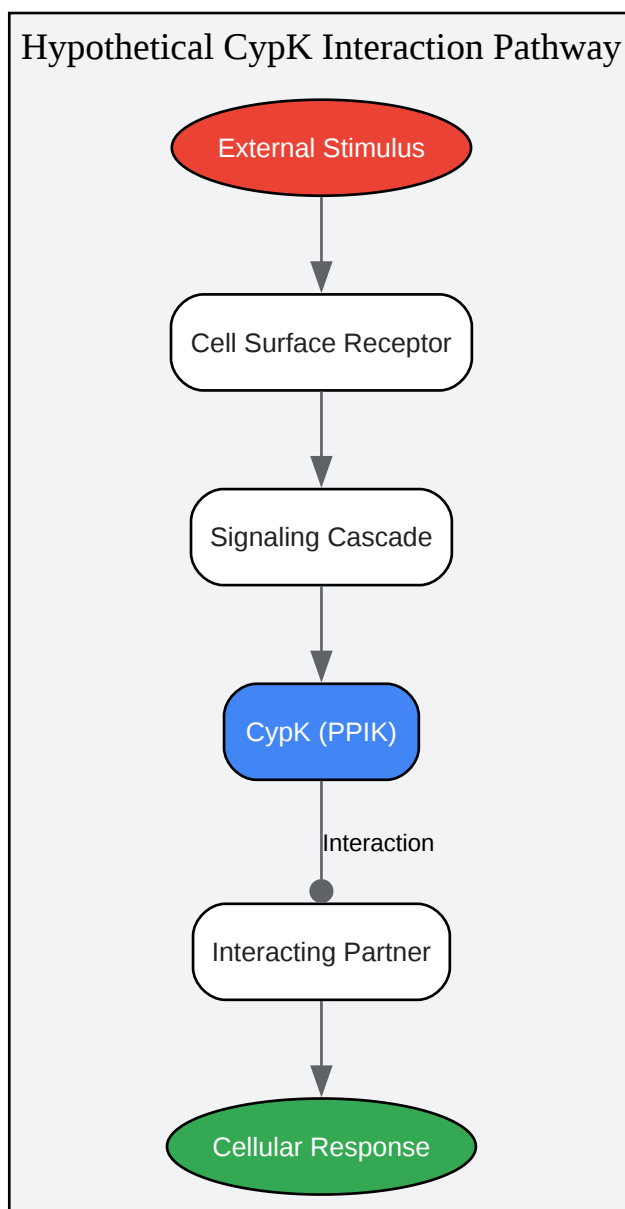
- Western Blotting:
 - Load the eluted samples, along with a sample of the input lysate and the negative control IP, onto an SDS-PAGE gel.
 - Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
 - Probe the membrane with a primary antibody against **CypK** to confirm successful immunoprecipitation. The expected molecular weight of human **CypK** (PPIK) is approximately 20 kDa.
 - To identify interacting partners, probe the membrane with antibodies against suspected interacting proteins.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the immunoprecipitation of Cyclophilin K (**CypK**).



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway involving **CypK** and an interacting partner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [Application Notes and Protocol for Cyclophilin K (CypK/PPIK) Immunoprecipitation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542129#protocol-for-cypk-immunoprecipitation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com